molecular formula C19H27ClN2O4 B13732675 3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride CAS No. 19225-12-8

3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride

Cat. No.: B13732675
CAS No.: 19225-12-8
M. Wt: 382.9 g/mol
InChI Key: OFCVNHNQRVQPQW-UHFFFAOYSA-N
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Description

3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a coumarin core, a hydroxy group, and a carbamoyl group linked to a dipropylaminoethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride typically involves multiple stepsThe carbamoyl group is then attached to the coumarin core through a series of reactions involving carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbamoyl group can produce primary amines.

Scientific Research Applications

3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxy group and carbamoyl group play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride is unique due to its combination of a coumarin core with a dipropylaminoethyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other carbodiimides may not be suitable .

Properties

CAS No.

19225-12-8

Molecular Formula

C19H27ClN2O4

Molecular Weight

382.9 g/mol

IUPAC Name

2-[(4-hydroxy-8-methyl-2-oxochromene-3-carbonyl)amino]ethyl-dipropylazanium;chloride

InChI

InChI=1S/C19H26N2O4.ClH/c1-4-10-21(11-5-2)12-9-20-18(23)15-16(22)14-8-6-7-13(3)17(14)25-19(15)24;/h6-8,22H,4-5,9-12H2,1-3H3,(H,20,23);1H

InChI Key

OFCVNHNQRVQPQW-UHFFFAOYSA-N

Canonical SMILES

CCC[NH+](CCC)CCNC(=O)C1=C(C2=CC=CC(=C2OC1=O)C)O.[Cl-]

Origin of Product

United States

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